molecular formula C23H22ClNO4 B11681814 6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine

6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11681814
M. Wt: 411.9 g/mol
InChI Key: JUFWFWSUTQTHPJ-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxyaniline with 4-chlorobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired benzoxazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline
  • 4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine

Uniqueness

6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its chloro and trimethoxy substituents enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

IUPAC Name

6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C23H22ClNO4/c1-26-19-11-15(12-20(27-2)22(19)28-3)23-25-18-10-9-16(24)13-17(18)21(29-23)14-7-5-4-6-8-14/h4-13,21,23,25H,1-3H3

InChI Key

JUFWFWSUTQTHPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=C(C=C(C=C3)Cl)C(O2)C4=CC=CC=C4

Origin of Product

United States

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